

# Zifanocycline for community-acquired bacterial pneumonia research

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to **Zifanocycline** for Community-Acquired Bacterial Pneumonia (CABP)

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Zifanocycline** (also known as KBP-7072) is a novel, third-generation aminomethylcycline antibiotic currently under development by KBP Biosciences.[1][2] It is being investigated for the treatment of serious bacterial infections, including community-acquired bacterial pneumonia (CABP), acute bacterial skin and skin structure infections (ABSSSI), and complicated intra-abdominal infections (cIAI).[2][3][4] Available in both intravenous (IV) and oral formulations, **zifanocycline** exhibits a broad spectrum of activity against Gram-positive and Gram-negative pathogens, including many multidrug-resistant (MDR) strains.[3][5] Its mechanism of action, potent in vitro activity, and pharmacokinetic profile make it a promising candidate to address the growing challenge of antimicrobial resistance in CABP. In 2016, the U.S. Food and Drug Administration (FDA) granted **zifanocycline** Qualified Infectious Disease Product (QIDP) and Fast Track designations for the treatment of CABP and other infections.[4]

# **Mechanism of Action**

**Zifanocycline**, like other tetracycline-class antibiotics, exerts its antibacterial effect by inhibiting protein synthesis.[6] It specifically targets the bacterial 30S ribosomal subunit, preventing the binding of aminoacyl-tRNA to the A-site of the ribosome.[1][6] This action effectively halts the



elongation of the polypeptide chain, leading to the cessation of protein production and ultimately inhibiting bacterial growth. The aminomethylcycline structure of **zifanocycline** allows it to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins, contributing to its potent activity against MDR pathogens.[4]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Zifanocycline by KBP Biosciences for Acinetobacter Infections: Likelihood of Approval [pharmaceutical-technology.com]
- 2. ebiohippo.com [ebiohippo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Zifanocycline (KBP-7072) | Bacterial | 1420294-56-9 | Invivochem [invivochem.com]
- 6. Zifanocycline Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Zifanocycline for community-acquired bacterial pneumonia research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856651#zifanocycline-for-community-acquired-bacterial-pneumonia-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com